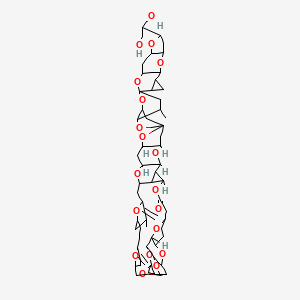
From marine animal Axinella sp.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The marine sponge Axinella sp. is a rich source of bioactive compounds, including alkaloids, triterpenoids, steroids, and diketopiperazines . Among these, debromohymenialdisine and hymenialdisine are notable for their pharmacological activities, such as treating osteoarthritis and Alzheimer’s disease . These compounds have garnered significant interest due to their diverse biological activities, including anti-cancer, antibacterial, anti-inflammatory, and neuroprotective properties .
Métodos De Preparación
The preparation of compounds from Axinella sp. involves several steps. Initially, the marine sponges are extracted with ethanol (90%), and the ethanol is evaporated to obtain a syrupy residue . This residue is then suspended in distilled water and fractionated using petroleum ether, ethyl acetate, and n-butanol . Further purification is achieved through chromatographic techniques, including silica gel, Sephadex LH-20, and ODS HPLC . The isolated compounds are then characterized using spectroscopic methods such as HR-ESI-MS, 1D and 2D NMR .
Análisis De Reacciones Químicas
Compounds from Axinella sp. undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often secondary metabolites with significant bioactivities . For example, diketopiperazines isolated from Axinella sp. exhibit antimicrobial, antitumor, and antiviral activities .
Aplicaciones Científicas De Investigación
Compounds derived from Axinella sp. have numerous scientific research applications. In chemistry, they are used as models for synthesizing new bioactive molecules . In biology, these compounds help study cellular processes and interactions . In medicine, they are investigated for their potential therapeutic effects, such as treating cancer, bacterial infections, and neurodegenerative diseases . Industrially, these compounds are explored for their potential use in developing new drugs and biotechnological applications .
Mecanismo De Acción
The mechanism of action of compounds from Axinella sp. involves their interaction with specific molecular targets and pathways . For instance, debromohymenialdisine and hymenialdisine act as cyclin-dependent kinase inhibitors, which play a crucial role in regulating the cell cycle . By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, they exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparación Con Compuestos Similares
Compounds from Axinella sp. are unique due to their diverse bioactivities and complex structures . Similar compounds include those derived from other marine sponges, such as Theonella swinhoei, which also exhibit antimicrobial, antiviral, and antifungal activities . the compounds from Axinella sp. are particularly notable for their neuroprotective and anti-inflammatory properties . This uniqueness makes them valuable for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C61H86O19 |
|---|---|
Peso molecular |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3/t26-,28?,29?,31?,32?,33-,34?,35?,36+,37+,38-,39?,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57-,58+,59+,60-,61+/m1/s1 |
Clave InChI |
LMZKVILFCFSDGK-QTBWQIHVSA-N |
SMILES isomérico |
C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7[C@@H](O6)[C@@H](O5)C8[C@@H](O7)CC[C@@H](O8)CC(=O)OC9[C@H](C[C@H](C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@]3(O2)CC([C@H]2[C@@H](O3)CC3C(O2)CC(O3)C(CO)O)C)C)OC1C9C |
SMILES canónico |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |
Sinónimos |
homohalichondrin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















